molecular formula C24H20OSi2 B14129320 CID 13329831

CID 13329831

Cat. No.: B14129320
M. Wt: 380.6 g/mol
InChI Key: ROLYLJGRNRRBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 13329831 (PubChem Compound ID 13329831) is a small molecule identified through high-throughput screening (HTS) campaigns targeting dopamine receptor (DAR) subtypes, particularly the D2 receptor. This compound exhibits selective agonism for the D2 DAR, distinguishing it from other DAR subtypes (e.g., D1, D3, D4) . Its discovery aligns with efforts to develop novel molecular scaffolds with distinct functional characteristics and subtype specificity, which are critical for therapeutic applications in neurological disorders such as schizophrenia and Parkinson’s disease.

Properties

Molecular Formula

C24H20OSi2

Molecular Weight

380.6 g/mol

InChI

InChI=1S/C24H20OSi2/c1-5-13-21(14-6-1)26(22-15-7-2-8-16-22)25-27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

ROLYLJGRNRRBRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)O[Si](C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetraphenyldisiloxane can be synthesized through several methods. One common approach involves the hydrolysis of chlorodiphenylsilane in the presence of water, leading to the formation of the desired disiloxane compound. The reaction typically requires controlled conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

In an industrial setting, the production of 1,1,3,3-tetraphenyldisiloxane often involves the use of large-scale reactors where chlorodiphenylsilane is hydrolyzed under carefully monitored conditions. The process may include steps such as distillation and purification to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetraphenyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various silanols, siloxanes, and substituted disiloxane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,3,3-Tetraphenyldisiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,3,3-tetraphenyldisiloxane exerts its effects involves interactions with various molecular targets. The Si-O-Si linkage plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s behavior in different chemical and biological environments .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : CID 2778286 exhibits higher lipophilicity (Log Po/w = 2.6), favoring membrane permeability, whereas CID 57416287 has a near-neutral Log Po/w (0.03), suggesting balanced solubility and permeability .
  • Solubility : CID 57416287 demonstrates exceptional aqueous solubility (86.7 mg/mL), advantageous for oral bioavailability, while CID 2778286 and CID 72863 show moderate solubility .
  • BBB Permeability : this compound is inferred to cross the blood-brain barrier (BBB) due to its D2 receptor targeting, contrasting with CID 57416287, which lacks BBB penetration .

Pharmacological Profiles

Parameter This compound CID 57416287 CID 72863 CID 2778286
Primary Target D2 DAR Agonist Unknown (Neurotransmitter) Benzodiazepine Synthesis CYP1A2 Inhibitor
Selectivity D2 > Other DARs Not Disclosed Not Applicable CYP1A2 > Other CYPs
Bioavailability High (Inferred) 0.55 (Score) Not Reported 0.55 (Score)

Key Observations :

  • Target Specificity : this compound’s D2 selectivity contrasts with CID 2778286’s CYP1A2 inhibition, highlighting divergent therapeutic applications (neuromodulation vs. metabolic interactions) .

Key Observations :

  • This compound’s synthesis prioritizes functional group tuning for receptor specificity, whereas CID 72863 and CID 2778286 emphasize catalytic efficiency and fluorination, respectively .

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